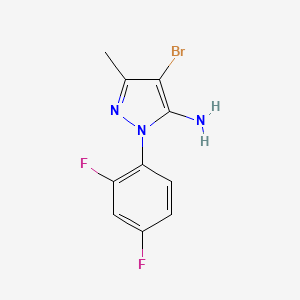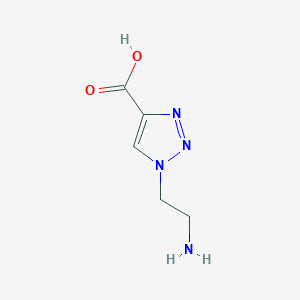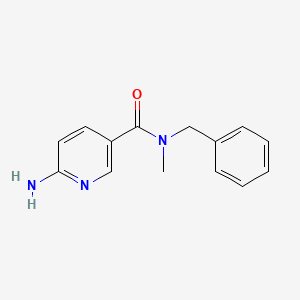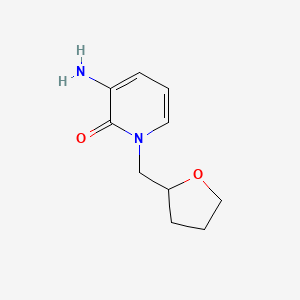![molecular formula C16H17BrClNO B1527399 3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride CAS No. 1220032-79-0](/img/structure/B1527399.png)
3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride
Vue d'ensemble
Description
3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride, more commonly known as BPPE-HCl, is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble solid that is synthesized from the reaction of 3-bromo-1,1'-biphenyl-4-carboxylic acid with 3-pyrrolidinyl ether hydrochloride. BPPE-HCl has been studied for its potential applications in drug delivery, biochemistry, and physiology.
Applications De Recherche Scientifique
Brominated Compounds in Organic Synthesis
Research demonstrates the utility of brominated compounds in synthetic chemistry, particularly in the synthesis of complex molecules. For example, pyridine hydrochloride has been utilized for the synthesis of chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline, illustrating the role of brominated intermediates in facilitating chemical transformations (Mongin et al., 1996).
Environmental Impact of Brominated Flame Retardants
Studies on brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) have highlighted their persistence and bioaccumulation potential in the environment. For instance, research on the oxidation kinetics of bromophenols by nonradical activation of peroxydisulfate presents a novel method for eliminating these compounds, potentially reducing their environmental impact (Guan et al., 2017).
Toxicology of Brominated Flame Retardants
The toxicological effects of BFRs, particularly PBDEs, on wildlife and human health have been a significant area of concern. Studies have investigated the developmental neurotoxic effects of specific PBDE congeners, revealing potential risks associated with exposure to these chemicals (Eriksson et al., 2001).
Propriétés
IUPAC Name |
3-(2-bromo-4-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO.ClH/c17-15-10-13(12-4-2-1-3-5-12)6-7-16(15)19-14-8-9-18-11-14;/h1-7,10,14,18H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZWATUOPMBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid](/img/structure/B1527326.png)


![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1527329.png)






